3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol. This compound is recognized for its role as a building block in the synthesis of complex organic molecules and pharmaceuticals. It is particularly noted for its potential applications in medicinal chemistry, where it serves as an intermediate in the development of various therapeutic agents.
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one can be sourced from chemical suppliers and is classified under organic compounds, specifically within the category of amino alcohols. It features a piperidine ring, which is significant in medicinal chemistry due to its biological activity and structural versatility.
The synthesis of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxypiperidine with 3-aminopropanoyl chloride. This reaction is conducted under controlled conditions using dichloromethane as a solvent and triethylamine as a base to facilitate the formation of the desired product. The process can be optimized for yield and purity through various techniques, including continuous flow systems in industrial settings.
Key parameters for synthesis include:
The molecular structure of 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one can be represented by its canonical SMILES notation: C1CN(CCC1O)C(=O)CCN
. The compound contains a hydroxyl group attached to a piperidine ring, contributing to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C8H16N2O2 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one |
InChI | InChI=1S/C8H16N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h7,11H,1-6,9H2 |
InChI Key | RHTAWPNTXLQHFC-UHFFFAOYSA-N |
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one involves its interactions with specific molecular targets, such as enzymes and receptors within biological systems. These interactions can modulate enzyme activity or receptor signaling pathways, leading to physiological changes. For instance, it may act as an inhibitor by binding to active sites on enzymes, thereby affecting substrate availability and catalytic efficiency .
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one is typically a solid at room temperature, with properties that may vary based on purity and crystallization methods.
The compound exhibits stability under normal laboratory conditions but may undergo transformations when subjected to extreme temperatures or reactive environments.
Relevant data includes:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in polar solvents like water and ethanol |
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one has several significant applications:
Transition metal catalysis enables enantioselective construction of the 3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one scaffold, addressing the stereochemical demands of biologically active molecules. Ruthenium- and iridium-based catalysts dominate this space due to their ability to control stereochemistry during key bond-forming steps. Beller's group pioneered heterogeneous cobalt catalysts (e.g., cobalt supported on titanium nanoparticles with melamine ligands) that facilitate hydrogenation of pyridine precursors under acid-free aqueous conditions, achieving yields >90% with excellent diastereoselectivity [2]. This method circumvents traditional high-pressure hydrogenation constraints and aligns with green chemistry principles.
Iridium(I) complexes with chiral P,N-ligands demonstrate exceptional proficiency in asymmetric hydrogenation of 2-substituted pyridinium salts via an outer-sphere dissociative mechanism. Qu et al. achieved enantiomeric excess (ee) values >98% using this approach during synthesis of cortisol inhibitors [2]. For fluorinated analogs, palladium-catalyzed hydrogenation outperforms rhodium systems by tolerating hydroxyl, aryl, ester, and amide functional groups under ambient conditions while maintaining axial fluorine stereocontrol [2]. Catalyst selection profoundly impacts stereoselectivity, as demonstrated by Glorius’ comparative studies showing Pd/C’s superiority over Rh/Al₂O₃ for synthesizing fluoropiperidine-containing drug analogs like Dyclonine and Melperone [2].
Table 1: Catalyst Performance in Piperidine Hydrogenation
Catalyst System | Substrate Scope | Yield (%) | ee/dr | Conditions |
---|---|---|---|---|
Co/Ti-melamine [2] | Pyridines | 92-98 | dr >20:1 | H₂O, 80°C, 20 bar H₂ |
Ir-P,N-ligand [2] | 2-Substituted pyridinium | 85-95 | ee 90-98% | MeOH, 50°C, 10 bar H₂ |
Pd/C [2] | Multi-fluoropyridines | 78-93 | Axial F preference | EtOAc, rt, 1 bar H₂ |
Ru-phosphine | Sterically hindered | 65-82 | dr 5:1-15:1 | i-PrOH, 70°C, 5 bar H₂ |
Critical parameters for ketone-amine coupling include:
Reductive amination serves as the most direct route for introducing the 3-aminopropanone tether to the 4-hydroxypiperidine core. This one-pot methodology condenses 4-hydroxypiperidine with tert-butyl cyanoacetate followed by selective reduction, achieving 75-82% yield with minimal protection/deprotection steps [7]. The hydrochloride salt (CAS 1220038-99-2) crystallizes spontaneously from reaction mixtures, facilitating purification while enhancing storage stability [4].
pH control dominates reaction efficiency optimization. Maintaining pH 7-8 via ammonium acetate buffer suppresses imine hydrolysis while accelerating carbonyl addition kinetics. Exceeding pH 9 triggers retro-aldol decomposition of the amino-ketone intermediate, while pH <6 promotes competitive piperidine N-protonation that decreases nucleophilicity by 10-fold [7]. Solvent screening reveals ethanol as optimal, balancing substrate solubility and reductant compatibility. Sodium borohydride demonstrates superior chemoselectivity over cyanoborohydride by minimizing over-reduction of the carbonyl to hydroxyl groups (<3% vs 15-28% side products) [7].
Table 2: Reductive Amination Optimization Parameters
Variable | Optimal Condition | Suboptimal Condition | Performance Impact |
---|---|---|---|
pH | 7.5 (ammonium acetate) | pH 5 (HCl) | 82% vs 41% yield |
Reducing Agent | NaBH₄ (0.95 equiv) | NaBH₃CN (1.2 equiv) | 3% vs 28% over-reduction |
Solvent | Anhydrous EtOH | THF | 95% conversion vs 67% |
Temperature | 0°C → 25°C gradual | 60°C constant | 15:1 dr vs 3:1 dr at C4 |
Reaction Time | 12 hours | 48 hours | No decomposition vs 22% degradation |
Microwave-assisted reductive amination (100°C, 20 minutes) accelerates the reaction 36-fold but compromises diastereomeric ratio (dr 4:1 vs 15:1 conventional heating) due to accelerated imine equilibration [7]. The 4-hydroxyl group participates in directing borohydride delivery, yielding predominantly cis-configured products when C3 substituents are present .
Solid-phase synthesis enables rapid generation of 3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one analogs for structure-activity relationship (SAR) studies. Stevenson’s methodology employs Wang resin-bound 4-hydroxypiperidine scaffolds, where the ketone linker is installed via Fmoc-protected β-alanine coupling followed by Fmoc deprotection and reductive alkylation [8] . This approach achieves 85-92% stepwise yields while accommodating diverse amine components.
Resin selection dictates functional group tolerance:
Post-assembly diversification occurs at three sites:
Critical cleavage strategies include:
Automated parallel synthesis produces 48 analogs within 72 hours, enabling comprehensive exploration of steric and electronic effects on target binding. The solid-phase approach reduces purification hurdles inherent to solution-phase synthesis of polar piperidine derivatives, though resin loading capacity (typically 0.8-1.2 mmol/g) limits scale-up potential [8].
Table 3: Solid-Phase Synthesis Components for Piperidine Derivatives
Component | Options | Advantages | Limitations |
---|---|---|---|
Resins | Wang carbamate, Rink amide, Tentagel | Orthogonal cleavage | Limited scalability (mg scale) |
Anchoring | Carbamate, amide, ester linkages | High stability during synthesis | Ester hydrolysis risk at >pH 9 |
Diversification Sites | C4-OH, ketone, primary amine | Simultaneous modification possible | Sequence-dependent steric hindrance |
Cleavage Conditions | TFA (95%), HFIP, photolysis | Quantitative release (>90%) | HFIP requires specialized handling |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7